N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 896369-09-8
VCID: VC4554723
InChI: InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
SMILES: CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl
Molecular Formula: C12H11ClN6
Molecular Weight: 274.71

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

CAS No.: 896369-09-8

Cat. No.: VC4554723

Molecular Formula: C12H11ClN6

Molecular Weight: 274.71

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine - 896369-09-8

Specification

CAS No. 896369-09-8
Molecular Formula C12H11ClN6
Molecular Weight 274.71
IUPAC Name N-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Standard InChI InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Standard InChI Key KRGQJDPTZNFYCP-UHFFFAOYSA-N
SMILES CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

The compound’s structure features a triazolo[4,5-d]pyrimidine scaffold, where a triazole ring is fused to a pyrimidine moiety at positions 4 and 5 (Figure 1) . Key functional groups include:

  • 3-Position: A 4-chlorobenzyl group (-CH₂C₆H₄Cl) that enhances lipophilicity and influences receptor binding .

  • 7-Position: A primary amine (-NH₂) critical for nucleophilic substitution reactions and intermolecular hydrogen bonding .

  • Methyl Group: A 3-methyl substituent on the triazole ring that stabilizes the conformation and modulates electronic effects.

The chlorobenzyl group contributes to π-π stacking interactions with aromatic residues in biological targets, while the amine group facilitates solubility in polar solvents like ethanol and acetonitrile .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₆
Molecular Weight274.71 g/mol
Melting Point138.5–138.7°C
SolubilityEthanol, Acetonitrile, DMSO
logP (Predicted)2.8
Hydrogen Bond Donors/Acceptors2/4

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitution and diazotization reactions (Scheme 1) :

  • Intermediate Formation: 4,6-Dihydroxy-2-mercaptopyrimidine is functionalized via chlorination (POCl₃) and alkylation (R-X) to yield 7-chloro-triazolopyrimidine precursors .

  • Amine Substitution: The 7-chloro intermediate undergoes nucleophilic displacement with 4-chlorobenzylamine in acetonitrile/triethylamine, achieving 70–90% yields .

  • Diazotization: Sodium nitrite and acetic acid mediate ring closure to form the triazolo[4,5-d]pyrimidine core .

Key Reaction Conditions:

  • Temperature: 0–80°C for chlorination .

  • Catalysts: 2,6-Lutidine enhances POCl₃-mediated chlorination .

  • Solvents: Ethanol or acetonitrile for amine coupling .

Optimization Challenges

  • Regioselectivity: Competing reactions at the 5- and 7-positions require precise stoichiometric control .

  • Purification: Silica gel chromatography is essential due to byproducts from incomplete substitutions .

Biological Activities and Mechanisms

USP28 Inhibition

N-(4-Chlorobenzyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine derivatives exhibit potent inhibition of ubiquitin-specific protease 28 (USP28), a deubiquitinase implicated in cancer progression . In gastric cancer cell lines (e.g., MKN-45), lead compounds demonstrate:

  • IC₅₀: 0.8–2.3 µM against USP28 .

  • Antiproliferative Effects: 50% growth inhibition at 5–10 µM via G1 cell cycle arrest .

  • EMT Suppression: Downregulation of vimentin and Snail, markers of epithelial-mesenchymal transition .

Adenosine Receptor Binding

Structural analogs show affinity for adenosine A₁ receptors (Kᵢ < 50 nM), suggesting potential in neurological disorders . The 4-chlorobenzyl group enhances A₁ selectivity over A₂A by 15-fold .

Pharmacological Applications

Oncology

USP28 inhibitors promote degradation of oncoproteins (e.g., c-Myc), offering a strategy for MYC-driven cancers . In xenograft models, tumor volume reduction of 60–70% has been observed .

Neuropharmacology

A₁ receptor agonists derived from this scaffold show promise in:

  • Neuropathic Pain: 30–50% pain reduction in rodent models .

  • Cardioprotection: Reduced infarct size by 40% in ischemia-reperfusion injury .

Drug Delivery Considerations

  • Lipid Nanoparticles: Encapsulation improves bioavailability by 3-fold in preclinical studies .

  • Prodrug Strategies: Phosphate esters at the 7-amine enhance aqueous solubility (logP reduced to 1.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator